

In Vitro and In Vivo Models for Keverprazan Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+/K+-ATPase (proton pump), the final step in the gastric acid secretion pathway.[1][2][3] This mechanism of action offers a rapid and sustained suppression of gastric acid, positioning **Keverprazan** as a promising therapeutic agent for acid-related disorders such as duodenal ulcers and erosive esophagitis.[4][5] This technical guide provides an in-depth overview of the core in vitro and in vivo models utilized in the preclinical research and development of **Keverprazan**, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various preclinical and clinical studies of **Keverprazan** and its comparators.



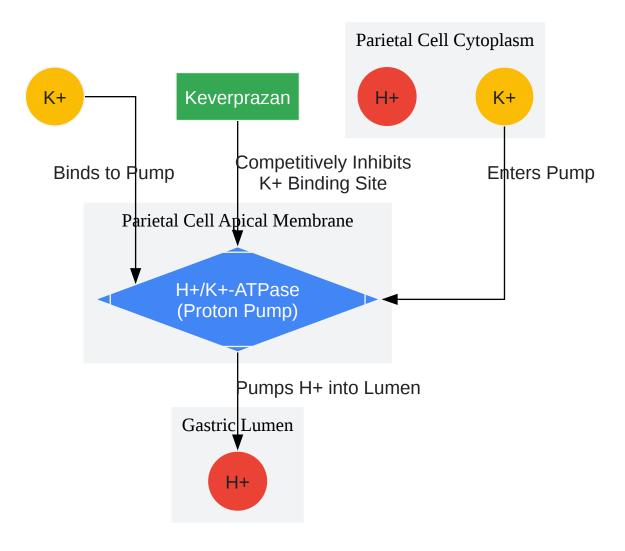
Parameter	Value	Model System
In Vitro Efficacy		
H+/K+-ATPase Inhibition (IC50)	<100 nM	Enzymatic Assay
hERG Potassium Channel Inhibition (IC50)	18.69 μΜ	Electrophysiological Assay
Pharmacokinetics (Human, 20 mg single dose)		
Tmax	1.25-1.75 h	Healthy Chinese Subjects
t1/2	6.00-7.17 h	Healthy Chinese Subjects
Pharmacodynamics (Human, 20 mg single dose)		
Intragastric pH >5 Holding- Time Ratio (24h)	80.2% ± 8.8%	Healthy Chinese Subjects

Table 1: Key Quantitative Data for **Keverprazan**

Signaling Pathway of Keverprazan

Keverprazan, as a P-CAB, directly competes with potassium ions (K+) on the luminal side of the gastric H+/K+-ATPase in parietal cells. This reversible inhibition prevents the conformational change required for proton translocation into the gastric lumen, thereby reducing gastric acid secretion.





Mechanism of Action of Keverprazan.

In Vitro Models H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory activity of **Keverprazan** on its molecular target, the proton pump.

Experimental Protocol (Adapted from Vonoprazan Assay):[6][7][8][9]

Preparation of H+/K+-ATPase Vesicles:



- Isolate gastric microsomes containing H+/K+-ATPase from rabbit or hog gastric mucosa through a series of differential centrifugations.
- Resuspend the final vesicle pellet in a suitable buffer (e.g., sucrose/Tris buffer) and store at -80°C.

ATPase Activity Measurement:

- The assay measures the rate of ATP hydrolysis by the enzyme, which is quantified by the amount of inorganic phosphate (Pi) released.
- Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, KCl, and the isolated H+/K+-ATPase vesicles.
- Add varying concentrations of **Keverprazan** or a vehicle control to the reaction mixture and pre-incubate.
- Initiate the reaction by adding ATP.
- After a defined incubation period at 37°C, stop the reaction (e.g., by adding a quenching solution).
- Measure the amount of released Pi using a colorimetric method (e.g., malachite green assay).

Data Analysis:

- Calculate the percentage of inhibition of H+/K+-ATPase activity for each Keverprazan concentration compared to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal doseresponse curve.



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H+/K+-ATPase Inhibition Assay Workflow.

Caco-2 Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of orally administered drugs.[10][11][12][13][14]

Experimental Protocol:

- Cell Culture:
 - Culture Caco-2 cells (a human colon adenocarcinoma cell line) in a suitable medium (e.g.,
 DMEM with FBS and non-essential amino acids).
 - Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-28 days to form a confluent monolayer with tight junctions, mimicking the intestinal epithelial barrier.
- Monolayer Integrity Assessment:
 - Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
 - Optionally, assess the permeability of a low-permeability marker (e.g., lucifer yellow or mannitol) to confirm the tightness of the junctions.
- Permeability Assay:
 - Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - Add Keverprazan (at a defined concentration) to the apical (A) or basolateral (B) side of the monolayer.
 - At various time points, collect samples from the receiver compartment (B or A, respectively).
 - Analyze the concentration of **Keverprazan** in the samples using a suitable analytical method (e.g., LC-MS/MS).



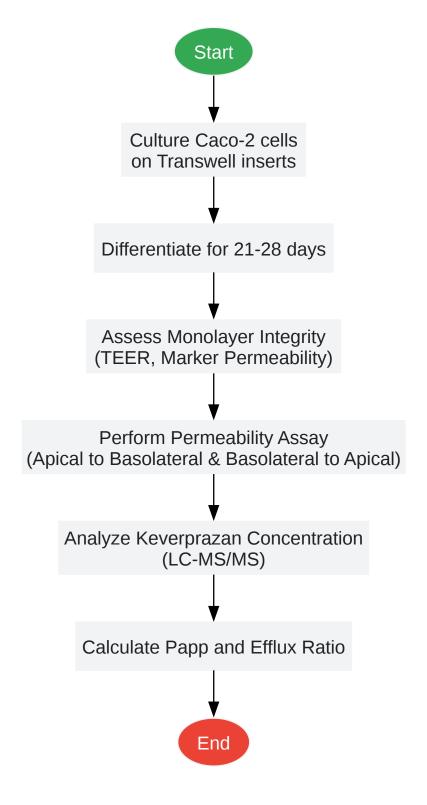




• Data Analysis:

- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
- Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.





Caco-2 Permeability Assay Workflow.

In Vivo Models



Histamine-Induced Gastric Acid Secretion in Rats

This model is used to evaluate the efficacy of anti-secretory agents in a stimulated state.[1][15] [16][17][18]

Experimental Protocol:

- Animal Preparation:
 - Use male Sprague-Dawley or Wistar rats, fasted overnight with free access to water.
 - Anesthetize the rats (e.g., with urethane or a ketamine/xylazine cocktail).
 - Perform a tracheotomy to ensure a clear airway.
 - Cannulate the esophagus and the pylorus.
- · Gastric Perfusion:
 - Continuously perfuse the stomach with saline through the esophageal cannula and collect the perfusate from the pyloric cannula.
 - Allow for a stabilization period to achieve a basal acid secretion rate.
- Drug Administration and Stimulation:
 - Administer Keverprazan or vehicle control (e.g., intravenously or intraduodenally).
 - After a set period, induce gastric acid secretion by continuous intravenous infusion of histamine.
- · Sample Collection and Analysis:
 - Collect the gastric perfusate at regular intervals.
 - Determine the acid concentration in the perfusate by titration with NaOH to a pH of 7.0.
 - Calculate the total acid output.



- Data Analysis:
 - Compare the acid output in the **Keverprazan**-treated group to the vehicle control group to determine the percentage of inhibition.



Histamine-Induced Gastric Acid Secretion Model Workflow.

Shay Rat Model (Pylorus Ligation)

This model is a widely used method to assess both the anti-secretory and anti-ulcerogenic properties of a compound.[19][20][21][22][23]

Experimental Protocol:

- Animal Preparation:
 - Use male Wistar rats, fasted for 24-48 hours with free access to water.
 - Anesthetize the rats lightly with ether or isoflurane.
- · Surgical Procedure:
 - Make a small midline abdominal incision to expose the stomach.
 - Ligate the pylorus with a silk suture, being careful not to obstruct blood vessels.
 - Close the abdominal incision.
- Drug Administration:
 - Administer Keverprazan or vehicle control, typically orally or subcutaneously, either before or immediately after the pylorus ligation.

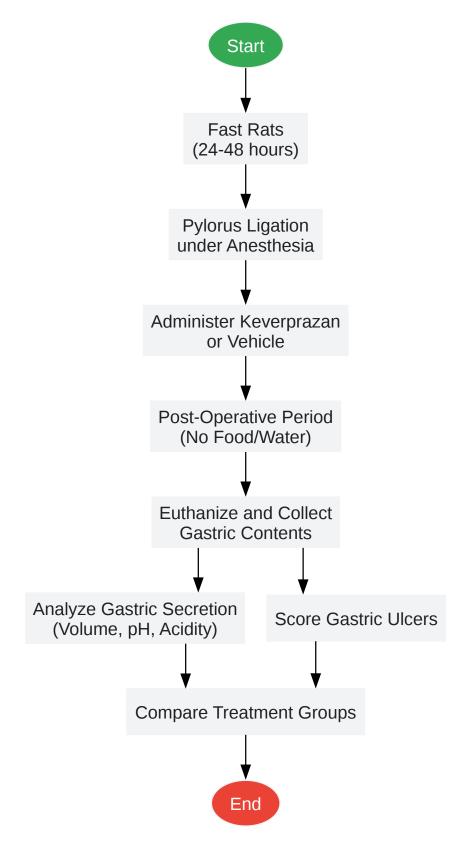






- Post-Operative Period:
 - Deprive the rats of food and water for a set period (e.g., 4-19 hours).
- Sample Collection and Ulcer Scoring:
 - Euthanize the rats and collect the gastric contents.
 - Measure the volume of the gastric juice and determine its pH and total acidity by titration.
 - Open the stomach along the greater curvature and examine the gastric mucosa for ulcers.
 - Score the severity of the ulcers based on their number and size.
- Data Analysis:
 - Compare the gastric secretion parameters (volume, pH, acidity) and ulcer index between the **Keverprazan**-treated and control groups.





Shay Rat Model Workflow.



Conclusion

The in vitro and in vivo models described in this guide are fundamental for the preclinical evaluation of **Keverprazan** and other P-CABs. The H+/K+-ATPase inhibition assay provides a direct measure of target engagement, while the Caco-2 permeability assay offers insights into oral bioavailability. The histamine-induced and Shay rat models are crucial for assessing the in vivo efficacy of **Keverprazan** in suppressing gastric acid secretion and protecting against ulcer formation. Together, these models provide a robust framework for characterizing the pharmacological profile of **Keverprazan** and supporting its clinical development for the treatment of acid-related diseases.

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